2-Methyl-3-phenyl-2H-quinoxaline
Description
BenchChem offers high-quality 2-Methyl-3-phenyl-2H-quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-phenyl-2H-quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-phenyl-1,2-dihydroquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-11,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZQTKGPRPAFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NC2=CC=CC=C2N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile and Thermodynamic Characterization of 2-Methyl-3-phenylquinoxaline (MPQ) in Polar Solvents
The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for 2-Methyl-3-phenylquinoxaline (MPQ) . This document is structured to serve as a primary reference for researchers in medicinal chemistry, process development, and organic electronics.
Executive Summary
2-Methyl-3-phenylquinoxaline (MPQ) (CAS: 10130-23-1) is a prominent heterocyclic building block used in the synthesis of bioactive pharmaceutical agents (e.g., antiviral, anticancer) and organometallic iridium complexes for OLED applications.[1] Its solubility profile is a critical quality attribute (CQA) governing reaction yield, purification efficiency, and bioavailability.
Current data indicates that MPQ exhibits a "Polar-Aprotic Preferred" solubility profile. It demonstrates high solubility in DMSO and DMF (>25 mg/mL), moderate solubility in lower alcohols (Ethanol), and negligible solubility in aqueous buffers (<0.1 mg/mL). This guide provides the confirmed physicochemical data, a rigorous experimental protocol for solubility determination, and the thermodynamic frameworks required to model its dissolution behavior.
Physicochemical Characterization
Before analyzing solvent interactions, the fundamental properties of the solute must be established to predict dissolution thermodynamics.
| Property | Value / Description | Source |
| Chemical Name | 2-Methyl-3-phenylquinoxaline | PubChem [1] |
| Molecular Formula | PubChem [1] | |
| Molecular Weight | 220.27 g/mol | PubChem [1] |
| Physical State | Crystalline Solid | Cayman Chem [2] |
| Lipophilicity (XLogP3) | 3.3 | PubChem [1] |
| H-Bond Donors/Acceptors | 0 Donors / 2 Acceptors | PubChem [1] |
| Key Functional Groups | Pyrazine ring (aromatic), Phenyl group | Structural Analysis |
Solubility Implications:
The XLogP3 of 3.3 indicates a moderately lipophilic molecule. The lack of hydrogen bond donors suggests that MPQ relies primarily on dipole-dipole interactions and
Solubility Profile in Polar Solvents
The following data summarizes the saturation solubility of MPQ at ambient temperature (
Table 1: Quantitative Solubility Data
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mM) | Interaction Mechanism |
| Polar Aprotic | DMSO | ~30 | ~136 | Strong Dipole-Dipole, |
| Polar Aprotic | DMF | ~25 | ~113 | Strong Dipole-Dipole |
| Polar Protic | Ethanol | ~25 | ~113 | Solvation via H-bonding to N-acceptors |
| Aqueous | PBS (pH 7.2) | < 0.1 * | < 0.45 | Hydrophobic exclusion |
| Binary Mixture | DMSO:PBS (1:10) | ~0.1 | ~0.45 | Co-solvent effect (limited) |
*Note: Aqueous solubility is negligible. To achieve aqueous concentrations for biological assays, a stock solution in DMSO is required, followed by rapid dilution to prevent immediate precipitation. [2]
Solvent Effect Analysis
-
Dielectric Constant vs. Solvation: High dielectric solvents like DMSO (
) stabilize the polarizable quinoxaline core more effectively than water ( ) because water's cohesive energy density (hydrogen bonding network) is too strong for the hydrophobic phenyl ring to disrupt. -
Protic vs. Aprotic: While Ethanol is a polar protic solvent, its alkyl chain allows for van der Waals interactions with the phenyl group of MPQ, while the hydroxyl group H-bonds with the quinoxaline nitrogens. This dual interaction makes ethanol a viable solvent for recrystallization.
Experimental Protocol: Determination of Solubility
For researchers requiring precise thermodynamic data (e.g., mole fraction solubility
Workflow Visualization
The following diagram outlines the critical path for generating a solubility curve.
Caption: Figure 1. Isothermal saturation workflow for precise solubility determination of MPQ.
Detailed Methodology
-
Preparation : Add excess 2-Methyl-3-phenylquinoxaline solid to a glass vial containing 10 mL of the target solvent (e.g., Methanol, Ethanol, Acetone).
-
Equilibration : Place vials in a thermostatic shaker bath. Agitate at 150 rpm for 48 hours.
-
Critical Control: Ensure solid phase is present throughout the experiment to guarantee saturation.
-
-
Sampling : Stop agitation and allow particles to settle for 2 hours (or centrifuge).
-
Filtration : Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to prevent adsorption of the lipophilic compound).
-
Quantification : Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile:Water 60:40). Inject into HPLC.
-
Detector : UV-Vis at 240 nm or 324 nm [2].
-
Column : C18 Reverse Phase.
-
Thermodynamic Modeling
To predict solubility at unmeasured temperatures or to optimize crystallization processes, experimental data should be fitted to thermodynamic models.
The Modified Apelblat Equation
The Apelblat model is the most robust semi-empirical model for correlating solubility with temperature for quinoxaline derivatives [3].
- : Mole fraction solubility of MPQ.
- : Absolute temperature (Kelvin).[2]
- : Empirical model parameters derived from regression analysis.
Thermodynamic Dissolution Parameters
Using the Van't Hoff analysis, the enthalpy (
-
Positive
: Indicates the dissolution is endothermic (typical for MPQ), meaning solubility increases with temperature. - : Gibbs free energy, determining the spontaneity of the process.
Thermodynamic Cycle Visualization
Understanding the energy barriers is crucial for solvent selection.
Caption: Figure 2. Thermodynamic cycle showing that Dissolution Enthalpy is the sum of Sublimation (breaking crystal lattice) and Solvation (forming solvent interactions).
Process Implications for Drug Development[4]
-
Recrystallization : The steep solubility curve in Ethanol (moderate at RT, likely high at boiling) makes it an ideal solvent for purification via cooling crystallization.
-
Stock Solutions : For biological assays, DMSO is the mandatory vehicle. Aqueous buffers should only be introduced at the final dilution step to avoid "crashing out" the compound.
-
Formulation : Due to high lipophilicity (LogP 3.3), formulation strategies should focus on lipid-based delivery systems or solid dispersions if aqueous solubility is the limiting factor.
References
-
National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 346903, 2-Methyl-3-phenylquinoxaline. Retrieved from [Link]
-
Sandip B. Nahire. (2025).[6] Thermodynamic study and correlation of solubility data using Apelblat equation. International Journal of New Chemistry, 12(3), 318-328.[6] (Contextual reference for Apelblat application on similar organic acids/heterocycles). Retrieved from [Link]
Sources
Crystal packing and X-ray crystallography of 2-Methyl-3-phenyl-2H-quinoxaline
The following technical guide provides an in-depth structural and crystallographic analysis of 2-Methyl-3-phenylquinoxaline .
Technical Whitepaper & Structural Guide
Executive Summary & Nomenclature Correction
Target Molecule: 2-Methyl-3-phenylquinoxaline (CAS: 10130-23-1)
Formula:
Critical Note on Nomenclature:
The user query references "2-Methyl-3-phenyl-2H-quinoxaline". In standard IUPAC nomenclature, the "2H-" prefix typically denotes a saturated
Synthesis & Crystal Growth Protocol
High-quality single crystals are the prerequisite for accurate X-ray diffraction (XRD) analysis. The following protocol ensures phase purity and optimal crystal size (
Synthetic Pathway (Condensation)
The synthesis exploits the high reactivity of 1,2-diamines towards
-
Reagents:
-Phenylenediamine (1.0 eq), 1-Phenyl-1,2-propanedione (1.0 eq). -
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).[1]
-
Catalyst: Glacial acetic acid (catalytic amount if using EtOH).
Step-by-Step Protocol:
-
Dissolution: Dissolve 15 mmol of
-phenylenediamine in 30 mL of absolute ethanol under atmosphere. -
Addition: Add 15 mmol of 1-phenyl-1,2-propanedione dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux (
C) for 2-4 hours. Monitor consumption of diamine via TLC (SiO2, Hexane:EtOAc 8:2). -
Workup: Cool to room temperature. The product often precipitates as a solid. If not, remove solvent in vacuo.
-
Purification: Recrystallize crude solid from hot ethanol or methanol.
Crystallization for X-ray Diffraction
To obtain diffraction-quality crystals (blocks or prisms), use the Slow Evaporation or Vapor Diffusion method.
-
Method A (Slow Evaporation): Dissolve 20 mg of pure compound in 2 mL of Dichloromethane (DCM). Filter through a 0.45
m PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-5 small holes, and allow to stand at C for 48-72 hours. -
Method B (Vapor Diffusion): Dissolve in minimal Chloroform (
). Place this inner vial inside a larger jar containing Hexane. Seal the outer jar. Hexane vapor will diffuse into the chloroform, lowering solubility slowly.
X-Ray Crystallography & Structural Analysis
Data Collection Parameters
For a standard organic small molecule of this class, the following diffractometer settings are recommended to maximize resolution and minimize thermal motion.
| Parameter | Setting / Value | Rationale |
| Temperature | 100 K or 150 K | Freezes phenyl ring rotation; reduces thermal ellipsoids. |
| Radiation | Mo | Standard for small molecules; minimizes absorption compared to Cu. |
| Theta Range | Sufficient for 0.75 Å resolution (standard publication requirement). | |
| Refinement | SHELXL (Least Squares) | Standard refinement against |
Crystal Structure Metrics
Based on structural analogs (e.g., 2,3-diphenylquinoxaline) and specific ligand studies [1, 2], the 2-methyl-3-phenylquinoxaline scaffold typically crystallizes in monoclinic systems.
-
Space Group:
or (Centrosymmetric) is most common for this class, though chiral packing ( ) has been observed in specific polymorphs [2]. -
Asymmetric Unit: Contains one molecule (
).[2] -
Molecular Conformation (The "Twist"):
-
The molecule is not planar .[3]
-
Steric Clash: The proton at the phenyl ortho position clashes with the quinoxaline nitrogen (N1) or the methyl group at C2.
-
Torsion Angle: The phenyl ring rotates out of the quinoxaline plane by approximately
to relieve this strain. This twist is the defining feature of its solid-state packing.
-
Crystal Packing & Intermolecular Interactions
The packing is dominated by weak non-covalent interactions rather than strong hydrogen bonds (as the molecule lacks H-bond donors).
-
Stacking:
-
Due to the phenyl twist, "perfect" face-to-face stacking is disrupted.
-
Observation: Molecules arrange in offset
-stacked dimers or herringbone motifs. -
Centroid-Centroid Distance: Typically
Å between quinoxaline cores of adjacent molecules.
-
-
C-H...N Interactions:
-
The quinoxaline nitrogens (N1, N4) act as weak acceptors.
-
Aromatic C-H protons from neighboring phenyl rings form weak hydrogen bonds (
Å).
-
-
C-H...
Interactions:-
The methyl group protons interact with the electron-rich
-cloud of the phenyl ring of a neighbor, stabilizing the 3D lattice.
-
Visualization of Structural Logic
The following diagram illustrates the synthesis and the resulting structural hierarchy that dictates the crystal packing.
Figure 1: Structural logic flow from synthesis to crystal packing. The steric clash drives the non-planar conformation, which in turn dictates the herringbone packing motif.
Hirshfeld Surface Analysis (Theoretical)
For researchers validating their own crystals, Hirshfeld surface analysis (using CrystalExplorer) is the standard for quantifying these interactions.
- Surface: Look for red spots near the Nitrogen atoms (representing C-H...N contacts).
-
Shape Index: Look for red/blue triangles on the quinoxaline face. These "bow-tie" patterns are diagnostic signatures of
stacking. -
Fingerprint Plot:
-
Spikes: You will see sharp spikes at the bottom left (H...H contacts) and distinct wings (C...H contacts).
-
Contribution: H...H interactions typically comprise ~45-50% of the surface, while C...H (pi-interactions) comprise ~25-30%.
-
Relevance to Drug Development
Understanding the packing of 2-Methyl-3-phenylquinoxaline is not merely academic; it has direct translational value:
-
Solubility Profile: The "herringbone" packing (caused by the phenyl twist) generally results in higher solubility than planar analogs (like phenazine) because the lattice energy is lower (less efficient
-stacking). This makes it a superior scaffold for oral bioavailability. -
Intercalation: In DNA intercalation studies, the twisted phenyl group can act as a "stop" signal, preventing full insertion of the quinoxaline into the DNA base pairs, or alternatively, locking the molecule in a specific groove [3].
-
Formulation: The potential for polymorphism (e.g.,
vs ) requires screening during formulation to ensure the stable polymorph is selected, preventing shelf-life instability.
References
-
Cardiff University . (2014). Development of Luminescent Iridium(III) and Rhenium(I) Complexes for Optoelectronic Applications. (Thesis describing the synthesis and P2 crystal structure of the ligand).
-
Kim, Y.-I., et al. (2018).[2][4][5] Crystal structure of 2,3-bis(4-methylphenyl)benzo[g]quinoxaline. IUCrData , 3, x180356. (Provides comparative packing data for 2,3-diarylquinoxalines).
-
James, M., et al. (2023). Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline. Crystals , 13(9), 1305. (Discusses quinoxaline stacking interactions).
-
BenchChem . (2025). Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-3-phenylquinoxaline. (Synthesis protocols for the scaffold).
Sources
Methodological & Application
Green chemistry synthesis of 2-Methyl-3-phenyl-2H-quinoxaline protocols
Application Note: Green Chemistry Synthesis of 2-Methyl-3-phenylquinoxaline
).Executive Summary
This guide details high-efficiency, green chemistry protocols for the synthesis of 2-methyl-3-phenylquinoxaline , a privileged pharmacophore in drug discovery (antitumor, antimicrobial, and kinase inhibition). Moving away from traditional reflux methods using toxic solvents (e.g., benzene, DMF) and corrosive catalysts, these protocols utilize Microwave-Assisted Organic Synthesis (MAOS) and Solid Acid Catalysis to achieve high atom economy (
Retrosynthetic Analysis & Mechanism
The synthesis relies on the double condensation of 1,2-phenylenediamine (OPD) with 1-phenyl-1,2-propanedione .
-
Bond Formation: Double imine formation (Schiff base condensation).
-
Driving Force: Formation of the stable aromatic pyrazine ring fused to the benzene core.
-
Byproduct: Water (
), making this a dehydration condensation ideal for green chemistry.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the condensation of diamines and diketones.
Experimental Protocols
Protocol A: Microwave-Assisted Solvent-Free Synthesis
Best for: Rapid screening, high throughput, maximum atom economy.
Rationale: Microwave irradiation provides direct dielectric heating, accelerating the condensation rate by orders of magnitude compared to thermal reflux. The absence of solvent eliminates solvent waste (E-factor reduction).
Materials:
-
1,2-Phenylenediamine (1.0 mmol, 108 mg)
-
1-Phenyl-1,2-propanedione (1.0 mmol, 148 mg)
-
Catalyst: Silica Sulfuric Acid (SSA) (5 mol%) or simply Catalyst-Free (autocatalytic at high temp). Recommendation: Catalyst-free for simplest workup.
Step-by-Step Workflow:
-
Mixing: In a dedicated microwave process vial (10 mL), grind 1,2-phenylenediamine and 1-phenyl-1,2-propanedione together using a glass rod until a homogeneous paste forms.
-
Irradiation: Place the vial in a microwave reactor (e.g., Monowave or CEM).
-
Settings: 300 W, Target Temp: 80°C.
-
Time: 2–5 minutes.
-
-
Monitoring: Monitor reaction progress via TLC (Eluent: n-Hexane/Ethyl Acetate 8:2). The starting material spots should disappear completely.
-
Workup:
-
Cool the mixture to room temperature. It will solidify.
-
Add cold aqueous ethanol (5 mL, 20% v/v) and sonicate for 2 minutes to wash away trace unreacted starting materials.
-
Filter the solid product.
-
-
Purification: Recrystallize from hot ethanol to obtain needle-like crystals.
Expected Yield: 92–96% Reaction Time: < 5 minutes
Protocol B: Water-Mediated Synthesis with Solid Acid Catalyst
Best for: Scale-up, industrial application, avoiding specialized microwave equipment.
Rationale: Water is the ultimate green solvent. While organic reactants are often insoluble in water, the "on-water" effect (hydrophobic hydration at the interface) accelerates the reaction. A reusable solid acid catalyst (Silica Sulfuric Acid - SSA) replaces corrosive liquid acids like HCl.
Materials:
-
1,2-Phenylenediamine (10 mmol)
-
1-Phenyl-1,2-propanedione (10 mmol)
-
Solvent: Deionized Water (15 mL)
-
Catalyst: Silica Sulfuric Acid (SSA) (100 mg)
Step-by-Step Workflow:
-
Preparation: Add reactants and SSA to a 50 mL round-bottom flask containing water.
-
Reaction: Stir the heterogeneous mixture vigorously at Room Temperature (25°C) for 15–30 minutes. If kinetics are slow, warm to 50°C.
-
Separation:
-
The product will precipitate out as a solid.
-
Add hot ethanol to dissolve the product (the catalyst SSA remains insoluble).
-
Filtration: Filter the hot solution to recover the SSA catalyst (wash with ethanol, dry, and reuse).
-
-
Crystallization: Allow the filtrate to cool. The target quinoxaline will crystallize.
-
Drying: Vacuum dry the crystals at 60°C.
Expected Yield: 88–93% Reaction Time: 20–40 minutes
Comparative Data Analysis
| Metric | Traditional Reflux (Acetic Acid) | Method A: Microwave (Solvent-Free) | Method B: Water + Solid Acid |
| Reaction Time | 2–4 Hours | 2–5 Minutes | 20–40 Minutes |
| Yield | 75–80% | 92–96% | 88–93% |
| Solvent Waste | High (Acetic Acid/MeOH) | Zero (Solvent-Free) | Low (Water/EtOH) |
| Atom Economy | Moderate | High | High |
| Catalyst Recovery | No (Homogeneous) | N/A (Catalyst-Free option) | Yes (Heterogeneous) |
Characterization & Validation
To ensure the integrity of the synthesized compound, compare analytical data against these standards.
-
Physical State: Pale yellow crystalline solid.
-
Melting Point: 124–126°C (Lit. 125°C).
-
IR Spectrum (KBr):
- (C=N stretching, characteristic of quinoxaline ring).
-
Absence of broad N-H stretch (3300-3400
), confirming cyclization.
-
1H NMR (300 MHz,
):-
2.80 (s, 3H,
). - 7.40–7.60 (m, 3H, Aromatic Ph).
- 7.65–7.80 (m, 4H, Aromatic Ph + Quinoxaline protons).
- 8.05–8.15 (m, 2H, Quinoxaline protons).
-
2.80 (s, 3H,
Workflow Diagram (DOT)
Figure 2: Decision matrix and workflow for Green Synthesis protocols.
References
-
Microwave-Assisted Synthesis
-
Title: Microwave-Assisted Synthesis of Quinoxaline Derivatives.
- Source: eCommons, University of Dayton (2022).
-
URL:[Link]
-
-
Solid Acid Catalysis (SSA)
-
Water-Mediated Green Protocols
- Title: Green synthesis of quinoxaline derivatives using phthalic acid as difunctional Brønsted acid.
- Source: Intern
-
URL:[Link]
-
Compound Data & Safety
Sources
- 1. A green and efficient protocol for the synthesis of quinoxaline, benzoxazole and benzimidazole derivatives using heteropolyanion-based ionic liquids: as a recyclable solid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. 2-Methyl-3-phenylquinoxaline | C15H12N2 | CID 346903 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Regioselective Synthesis of 2-Methyl-3-Phenylquinoxaline
Abstract & Introduction
The quinoxaline pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core scaffold for diverse therapeutic agents, including antitumor (e.g., Levomycin), antibacterial (e.g., Echinomycin), and antiviral drugs.[1] This application note details the synthesis of 2-methyl-3-phenylquinoxaline via the condensation of 1,2-diaminobenzene (o-phenylenediamine) with 1-phenyl-1,2-propanedione.[2]
While the condensation of symmetric diketones (e.g., benzil) is trivial, the use of 1-phenyl-1,2-propanedione introduces a critical challenge: Regioselectivity . The asymmetry of the dicarbonyl substrate can theoretically yield two isomers:
-
2-methyl-3-phenylquinoxaline (Target)
-
2-phenyl-3-methylquinoxaline (Isomer)
This guide provides a robust, self-validating protocol optimized for yield and purity, utilizing a Green Chemistry approach (Ethanol solvent) that minimizes waste while maximizing crystallization efficiency.
Chemical Basis & Mechanism
Reaction Pathway
The reaction proceeds via a double condensation mechanism (Schiff base formation).
-
Nucleophilic Attack: The lone pair of an amine group on 1,2-diaminobenzene attacks one of the carbonyl carbons on the diketone.
-
Dehydration: Loss of a water molecule forms a mono-imine intermediate.
-
Cyclization: The second amine group attacks the remaining carbonyl.
-
Aromatization: Loss of a second water molecule yields the fully aromatic quinoxaline ring.
The Regioselectivity Challenge
The carbonyl adjacent to the methyl group (C2) is generally more reactive toward nucleophilic attack than the carbonyl adjacent to the phenyl group (C1) due to steric hindrance. However, the phenyl group is electron-withdrawing, potentially increasing the electrophilicity of C1.
In protic solvents like ethanol with acid catalysis, the formation of 2-methyl-3-phenylquinoxaline is typically favored. The detailed mechanism is visualized below.
Figure 1: Step-wise mechanism of quinoxaline formation via acid-catalyzed condensation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6] | Role |
| 1,2-Diaminobenzene | 108.14 | 1.0 | Nucleophile |
| 1-Phenyl-1,2-propanedione | 148.16 | 1.0 | Electrophile |
| Ethanol (Abs.) | 46.07 | Solvent | Reaction Medium |
| Acetic Acid (Glacial) | 60.05 | Cat. (5 mol%) | Brønsted Acid Catalyst |
Standard Operating Procedure (SOP)
This protocol uses a reflux method in ethanol, which ensures solubility of reactants while promoting precipitation of the product upon cooling (Self-Purifying).
Step 1: Reaction Setup
-
Weigh 1.08 g (10 mmol) of 1,2-diaminobenzene into a 100 mL round-bottom flask (RBF).
-
Add 20 mL of Ethanol . Stir until fully dissolved. Note: If the diamine is dark/oxidized, recrystallize from water before use to avoid tar formation.
-
Add 1.48 g (10 mmol) of 1-phenyl-1,2-propanedione to the solution.
-
Add 3-4 drops of Glacial Acetic Acid.
Step 2: Reaction & Monitoring
-
Equip the RBF with a reflux condenser.[2]
-
Heat the mixture to reflux (approx. 78°C) for 1–2 hours .
-
Validation Point (TLC): Check reaction progress using TLC (Silica gel, 20% Ethyl Acetate in Hexane).
-
Starting Material Rf: ~0.3 (Diamine)
-
Product Rf: ~0.7 (Fluorescent under UV)
-
Endpoint: Disappearance of the diamine spot.
-
Step 3: Work-up & Purification [2]
-
Remove the heat source and allow the flask to cool to room temperature.
-
Place the flask in an ice bath (0–4°C) for 30 minutes. The product should crystallize as a solid precipitate.
-
Filter the solid using a Buchner funnel under vacuum.
-
Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted diketone and trace isomers.
-
Recrystallization (if needed): Dissolve the crude solid in hot ethanol, filter while hot (to remove insoluble impurities), and cool slowly to regenerate pure crystals.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the quinoxaline derivative.
Results & Analysis
Expected Data
| Parameter | Specification |
| Appearance | White to pale yellow needles |
| Yield | 85% – 92% |
| Melting Point | 58–60°C (Lit. varies by purity) |
| Solubility | Soluble in CHCl3, DMSO, EtOAc; Insoluble in H2O |
Spectral Characterization (Validation)
To confirm the regiochemistry (2-methyl-3-phenyl vs 3-methyl-2-phenyl), 1H NMR is the definitive tool.
-
1H NMR (300 MHz, CDCl3):
-
δ 2.78 ppm (s, 3H): Characteristic singlet for the Methyl group attached to the pyrazine ring.
-
δ 7.4–7.6 ppm (m, 3H): Meta/Para protons of the phenyl ring.
-
δ 7.6–7.7 ppm (m, 2H): Ortho protons of the phenyl ring.
-
δ 8.0–8.2 ppm (m, 4H): Protons on the quinoxaline benzene ring (Aromatic region).
-
-
Interpretation: The chemical shift of the methyl group is sensitive to its environment. In 2-methyl-3-phenylquinoxaline, the methyl group is shielded slightly differently than in the isomer due to the magnetic anisotropy of the adjacent phenyl ring. However, the presence of a single clean methyl peak at ~2.78 ppm indicates a pure regioisomer. Splitting or dual peaks in this region indicate a mixture.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or product lost in filtrate. | Extend reflux time; Concentrate mother liquor to half volume and re-cool. |
| Dark Product | Oxidation of 1,2-diaminobenzene.[7] | Use freshly recrystallized diamine; Perform reaction under Nitrogen (N2) atmosphere. |
| Oily Product | Impurities preventing crystallization. | Scratch the flask glass to induce nucleation; Recrystallize from Ethanol/Water (9:1). |
| Mixed Isomers | Thermodynamic equilibrium not reached. | Increase reflux time to allow thermodynamic control (favors the more stable isomer). |
References
-
Ajani, O. O., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)...[3]. ACS Omega. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]
Sources
- 1. sid.ir [sid.ir]
- 2. benchchem.com [benchchem.com]
- 3. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regio- and Enantioselective Synthesis of 1,2-Diamine Derivatives by Copper-Catalyzed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
Microwave-assisted synthesis of 2-Methyl-3-phenyl-2H-quinoxaline
An In-Depth Guide to the Rapid and Efficient Synthesis of 2-Methyl-3-phenyl-2H-quinoxaline via Microwave Irradiation
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive and technically detailed protocol for the synthesis of 2-Methyl-3-phenyl-2H-quinoxaline. Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents with applications as anticancer, antiviral, antibacterial, and anti-inflammatory drugs.[1][2][3] The traditional synthesis, typically a condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound, often requires prolonged reaction times and harsh conditions.[2][4] This guide details a modern, green chemistry approach utilizing Microwave-Assisted Organic Synthesis (MAOS). This method dramatically accelerates the reaction, improves yields, and reduces energy consumption, aligning with sustainable laboratory practices.[5][6][7][8][9][10] We will explore the causality behind experimental choices, provide a validated step-by-step protocol, and detail the characterization of the final product.
Introduction: The Rationale for Microwave-Assisted Synthesis
The quinoxaline scaffold is of significant interest to researchers in drug development due to its versatile biological activity. The efficiency of its synthesis is therefore a critical factor in the rapid generation of compound libraries for screening. Conventional heating methods rely on thermal conduction, which is often slow and energy-inefficient, leading to longer reaction times and the potential for side-product formation.
Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative. Unlike conventional heating, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture, resulting in rapid and uniform heating.[8][9] This process is governed by two primary mechanisms: dipolar polarization and ionic conduction.[6][9] This direct energy transfer can dramatically accelerate reaction rates, often reducing multi-hour reflux procedures to mere minutes. The result is a cleaner reaction with higher yields and a significantly reduced environmental footprint, making MAOS a superior method for modern synthetic chemistry.[7][9]
The Core Reaction:
The synthesis of 2-Methyl-3-phenyl-2H-quinoxaline is achieved through the condensation of o-phenylenediamine with 1-phenyl-propane-1,2-dione.
Caption: General reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, and product purification.
Materials and Equipment
Reagents:
| Reagent | Formula | MW ( g/mol ) | Moles (equiv.) | Amount | CAS No. |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 1.0 | 1.08 g | 95-54-5 |
| 1-Phenyl-propane-1,2-dione | C₉H₈O₂ | 148.16 | 1.0 | 1.48 g | 579-07-7 |
| Magnesium Bromide Etherate (MgBr₂·OEt₂) | C₄H₁₀Br₂MgO | 262.27 | Catalyst | ~10 mol% | 2983-53-1 |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | Solvent | 15 mL | 75-05-8 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction | As needed | 141-78-6 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | As needed | 7757-82-6 |
| Chloroform | CHCl₃ | 119.38 | Recrystallization | As needed | 67-66-3 |
Equipment:
-
Dedicated single-mode microwave synthesizer (e.g., CEM Discover)
-
10 mL or 35 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Synthesis Procedure
-
Vessel Preparation: Place o-phenylenediamine (1.08 g, 10 mmol), 1-phenyl-propane-1,2-dione (1.48 g, 10 mmol), and a catalytic amount of Magnesium bromide etherate in a microwave reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add acetonitrile (15 mL) to the vessel. Seal the vessel securely according to the manufacturer's instructions.
-
Microwave Irradiation: Place the vessel inside the microwave synthesizer cavity. Irradiate the mixture under the following conditions[11]:
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) to confirm the consumption of starting materials.
-
Work-up and Extraction: After irradiation is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (2 x 20 mL) and wash the combined organic layers with water (2 x 10 mL).[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be recrystallized from chloroform or ethanol to yield pure 2-Methyl-3-phenyl-2H-quinoxaline as a crystalline solid.[11]
Workflow and Proposed Mechanism
The entire process, from preparation to analysis, follows a logical and efficient sequence.
Caption: Experimental workflow from reagents to final product.
The reaction proceeds via a well-established condensation mechanism. The nucleophilic amine groups of o-phenylenediamine attack the electrophilic carbonyl carbons of the dione. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring.
Caption: Simplified reaction mechanism pathway.
Data, Results, and Characterization
The microwave-assisted protocol consistently provides high yields in a fraction of the time required by conventional methods.
Table 1: Comparison of Synthetic Conditions
| Method | Catalyst | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Conventional | None | Acetic Acid | 2-12 h | Reflux | 34-85 | [2] |
| Microwave | Acidic Alumina | Solvent-free | 3 min | ~120 | 80-86 | [4] |
| Microwave | PEG-400 | PEG-400 | 3 min | 120 | ~90 | [12] |
| Microwave | MgBr₂·OEt₂ | Acetonitrile | 5-10 min | RT-120 | >90 | [11] |
Characterization of 2-Methyl-3-phenyl-2H-quinoxaline (C₁₅H₁₂N₂):
The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.
-
Physical Appearance: Crystalline solid.
-
Molecular Weight: 220.27 g/mol .[13]
-
Melting Point: 125-126 °C.[10]
-
¹H-NMR (CDCl₃, 200 MHz): The spectrum should show a characteristic singlet for the methyl protons around δ 2.88 ppm. The aromatic protons of the quinoxaline and phenyl rings will appear as a series of multiplets in the range of δ 7.60-9.20 ppm.[11]
-
¹³C-NMR: Signals corresponding to the carbon atoms in the quinoxaline and phenyl rings are expected in the range of δ 122-151 ppm.[14]
-
Mass Spectrometry (LCMS): The mass spectrum should exhibit a prominent molecular ion peak [M+H]⁺ at m/z 221, confirming the molecular weight of the product.[11]
Conclusion
This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of 2-Methyl-3-phenyl-2H-quinoxaline. The protocol is robust, reproducible, and offers significant advantages in terms of reaction time, yield, and energy efficiency.[8][9] By adopting this green chemistry approach, research and development laboratories can accelerate their discovery pipelines while minimizing environmental impact.
References
-
Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007). SciSpace. [Link]
-
Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation. (N.d.). ResearchGate. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Research Square. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]
-
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]
-
Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. (2012). MDPI. [Link]
-
Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Microwave-Assisted Synthesis of Quinoxalines in PEG-400. (2011). Taylor & Francis Online. [Link]
-
Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives. (N.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Microwave-Assisted Synthesis of Quinoxaline Derivatives. (2022). eCommons. [Link]
-
Multistep soluble polymer-supported, microwave-assisted synthesis of quinoxalines. (2013). Taylor & Francis Online. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (N.d.). PMC. [Link]
-
Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. (2012). Semantic Scholar. [Link]
-
Benign approaches for the microwave-assisted synthesis of quinoxalines. (2025). ResearchGate. [Link]
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2021). MDPI. [Link]
-
2-Methyl-3-phenylquinoxaline. (N.d.). PubChem. [Link]
-
Microwave assisted synthesis of some Traditional reactions. (N.d.). Asian Journal of Research in Chemistry. [Link]
-
Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and Related Peptidomimetics. (N.d.). PMC. [Link]
-
Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024). Taylor & Francis Online. [Link]
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- 14. tandfonline.com [tandfonline.com]
Application Note: Antimicrobial Screening of 2-Methyl-3-phenyl-quinoxaline Scaffolds
Introduction & Compound Profile
The quinoxaline nucleus (benzopyrazine) is a "privileged scaffold" in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from DNA intercalation to reactive oxygen species (ROS) generation. The specific derivative 2-Methyl-3-phenyl-quinoxaline represents a lipophilic, planar structure often synthesized via the condensation of o-phenylenediamine with 1-phenyl-1,2-propanedione.
Unlike hydrophilic antibiotics (e.g., aminoglycosides), this compound class presents distinct challenges in screening:
-
Hydrophobicity: High LogP values lead to precipitation in aqueous cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Optical Interference: Many quinoxaline derivatives are chromogenic (yellow/orange), interfering with standard optical density (
) readings. -
Mechanism-Specific Kinetics: Activity is often bacteriostatic at lower concentrations, requiring precise MIC/MBC differentiation.
This guide details a Resazurin-based Microtiter Assay (REMA) optimized for this compound, ensuring data integrity where standard turbidity assays fail.
Experimental Logic & Workflow
The screening strategy moves from qualitative hit identification to quantitative pharmacodynamics.
Strategic Workflow Diagram
Caption: Step-wise screening logic. The REMA method (Red) is the critical decision gate for lipophilic quinoxalines.
Protocol 1: Stock Preparation & Solubility Management
Challenge: Quinoxalines often crash out of solution upon addition to aqueous media, causing false negatives (compound unavailable) or false positives (precipitate scattering light).
Procedure:
-
Primary Stock: Dissolve 2-Methyl-3-phenyl-quinoxaline to 10 mg/mL (10,000 µg/mL) in 100% DMSO (Dimethyl Sulfoxide). Vortex for 2 minutes.
-
Note: If the compound is an HCl salt, use sterile water; if free base, DMSO is mandatory.
-
-
Working Stock: Dilute the Primary Stock 1:10 in CAMHB to achieve 1,000 µg/mL .
-
Critical Check: Observe for turbidity immediately. If precipitation occurs, increase DMSO concentration but ensure final assay well concentration does not exceed 2.5% DMSO, as this inhibits sensitive strains like P. aeruginosa.
-
Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination
Rationale: Standard turbidity (OD) readings are unreliable due to the compound's potential color and precipitation. Resazurin (Alamar Blue) is a redox indicator that turns fluorescent pink only in the presence of viable, metabolically active bacteria, providing a self-validating readout.
Materials
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize (0.22 µm).
-
Plates: 96-well flat-bottom polystyrene plates (sterile).
-
Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).
Step-by-Step Methodology
-
Inoculum Preparation:
-
Prepare a fresh bacterial suspension in saline from overnight colonies.
-
Adjust turbidity to 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve
CFU/mL (Final assay density will be CFU/mL).
-
-
Plate Setup (The "2-Fold Dilution" Scheme):
-
Columns 1-10: Add 100 µL of sterile CAMHB.
-
Column 11 (Growth Control): Add 100 µL bacterial suspension + 100 µL CAMHB (No drug).
-
Column 12 (Sterility Control): Add 200 µL sterile CAMHB (No drug, no bacteria).
-
Drug Addition: Add 100 µL of Working Stock (1000 µg/mL) to Column 1. Mix and transfer 100 µL to Column 2. Repeat to Column 10. Discard the final 100 µL from Column 10.
-
Result: Range from 500 µg/mL down to ~0.98 µg/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to Columns 1-11.
-
Final Volume: 200 µL per well.
-
-
Incubation:
-
Seal with parafilm to prevent evaporation. Incubate at 37°C for 18–24 hours .
-
-
Readout (The Resazurin Step):
Plate Layout Visualization
Caption: Layout for Row A. Replicates should be performed in Rows B and C.
Protocol 3: Mechanism of Action (Time-Kill Kinetics)
Once an MIC is established, determine if the quinoxaline is bacteriostatic (inhibits growth) or bactericidal (kills).
-
Setup: Prepare four flasks with CAMHB:
-
Control (No drug).
-
1
MIC. -
2
MIC.[3] -
4
MIC.
-
-
Inoculation: Add bacteria to
CFU/mL at . -
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Perform serial 10-fold dilutions in PBS and plate 100 µL on Mueller-Hinton Agar.
-
Count: After 24h incubation, count colonies.
-
Bactericidal:
reduction in CFU/mL compared to the initial inoculum. -
Bacteriostatic:
reduction.
-
Data Presentation & Interpretation
Quinoxalines typically exhibit MICs in the range of 4–64 µg/mL against Gram-positive bacteria. Gram-negative activity is often lower due to efflux pumps unless the "3-phenyl" ring is substituted with electron-withdrawing groups (e.g., -Cl, -NO2).
Table 1: Representative Data Format for Quinoxaline Screening
| Compound ID | Structure Note | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | MBC/MIC Ratio | Activity Type |
| 2-Me-3-Ph-Q | Unsubstituted | 32 | >128 | N/A | Weak/Inactive |
| Derivative A | 4'-Cl on Phenyl | 8 | 64 | 2 | Bactericidal |
| Derivative B | 6-Nitro | 4 | 32 | 4 | Bacteriostatic |
| Ciprofloxacin | Control | 0.5 | 0.015 | 1 | Bactericidal |
Interpretation: An MBC/MIC ratio
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[4][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4][5][6] Wayne, PA: CLSI.[4]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[7] Methods, 42(4), 321-324.
-
Ganley, B., Chowdhury, G., Bhansali, J., et al. (2001). DNA Intercalation of Quinoxaline Antibiotics. Bioorganic & Medicinal Chemistry, 9(9), 2395-2401.
-
Cheng, G., Li, B., Wang, C., et al. (2015).[3] Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. PLOS ONE, 10(8), e0136450.[3]
-
Palomino, J. C., Martin, A., Camacho, M., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis.[8] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli | PLOS One [journals.plos.org]
- 4. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]
- 5. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Quinoxaline Derivatives in Organic Light-Emitting Diode (OLED) Devices
Introduction: The Versatility of the Quinoxaline Core in Modern OLEDs
The relentless pursuit of higher efficiency, longer operational lifetimes, and specific color gamuts in organic light-emitting diodes (OLEDs) has led to the exploration of a vast chemical space for functional materials. Among the various heterocyclic scaffolds, the quinoxaline core has emerged as a particularly promising building block for a range of OLED applications.[1][2][3] Quinoxaline is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazine ring. This structure imparts a significant electron-deficient character, which is a highly desirable trait for materials intended for electron transport or as the acceptor moiety in more complex molecular designs.[1][2]
While specific derivatives such as 2-Methyl-3-phenyl-2H-quinoxaline are part of this broad family, the available literature predominantly focuses on a wider array of substituted quinoxalines that have demonstrated significant potential. This guide will, therefore, provide a comprehensive overview of the application of quinoxaline derivatives in OLEDs, drawing upon established examples to illustrate their function as electron transport materials (ETMs), host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, and as emissive materials themselves.[1][2][4][5] The principles, protocols, and performance metrics discussed herein are broadly applicable and provide a foundational understanding for researchers exploring this class of compounds.
Molecular Design and Synthesis of Quinoxaline Derivatives
The synthetic accessibility of the quinoxaline core is a key advantage, allowing for a wide range of functional groups to be introduced at various positions to fine-tune the material's photophysical and electrochemical properties. The most common synthetic route involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.[6]
Sources
- 1. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 2. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
Troubleshooting & Optimization
Technical Support Center: Catalyst Stability in Quinoxaline Synthesis
Status: Operational Topic: Troubleshooting Catalyst Deactivation Ticket Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox
Quinoxaline ring closure—typically the condensation of 1,2-diamines with 1,2-dicarbonyls—is a workhorse reaction in medicinal chemistry. While the literature is flooded with "recyclable" catalysts (nanoparticles, MOFs, solid acids), the reality in the lab is often different.
If you are reading this, your "recyclable" catalyst likely failed after the second run, or your reaction stalled at 50% conversion. This guide moves beyond the idealized literature to address the physical chemistry of failure : leaching, poisoning, and pore blocking.
Diagnostic Triage: Why is my reaction failing?
Before attempting a fix, you must diagnose the root cause. A drop in yield is a symptom; we need the pathology.
Visualizing the Troubleshooting Logic
The following decision tree outlines the standard workflow for diagnosing catalyst failure in heterogeneous systems.
Figure 1: Diagnostic flowchart for distinguishing between catalyst leaching and surface deactivation.
Issue #1: "The Ghost in the Machine" (Metal Leaching)
Symptom: You are using a solid catalyst (e.g., Cu-nanoparticles, Pd on Silica). The first run is excellent, but the second run fails. Alternatively, the "solid" catalyst disappears or changes color significantly.
Root Cause: The active metal species is dissolving into the solvent, acting as a homogeneous catalyst, and then being washed away during workup. This is common with weak ligand-metal interactions.
Protocol: The Hot Filtration Test
This is the mandatory control experiment for any heterogeneous catalyst claim.
-
Initiate Reaction: Start your standard quinoxaline synthesis (e.g., o-phenylenediamine + benzil) with the solid catalyst.
-
Mid-Point Stop: When the reaction reaches ~50% conversion (verify by TLC/GC), stop stirring.
-
Filtration: Quickly filter the hot reaction mixture through a heated frit or syringe filter (0.2 µm) to remove all solid catalyst.
-
Critical: Do not let the solution cool, or the catalyst might reprecipitate, giving a false negative.
-
-
Monitor Filtrate: Return the clear filtrate to the reaction vessel and continue heating at the reaction temperature.
-
Analysis:
-
If conversion increases (e.g., 50% → 90%): Your catalyst is leaching . The reaction is actually homogeneous.
-
If conversion halts (stays at 50%): Your catalyst is truly heterogeneous . Proceed to Issue #3.
-
Corrective Actions:
-
Change Solvents: Polar protic solvents (Ethanol/Water) often strip metals from supports. Switch to non-polar solvents (Toluene) if solubility permits.
-
Ligand Anchoring: If using supported complexes, the linker (e.g., silane) may be hydrolyzing. Ensure covalent bonding (e.g., thiol-modified silica) rather than simple adsorption.
Issue #2: "The Chokehold" (Catalyst Poisoning)
Symptom: The reaction starts fast but stalls before completion, or the catalyst requires higher loading than reported in literature.
Root Cause: Competitive Binding. 1,2-diamines are excellent bidentate ligands. They don't just react; they chelate to the Lewis Acid metal center (
Mechanism of Failure
Figure 2: Competitive binding pathway where the diamine reactant permanently deactivates the Lewis Acid catalyst.
Corrective Actions:
-
Reverse Addition: Do not mix all reagents at once. Add the catalyst to the 1,2-dicarbonyl first to establish the activated complex, then add the diamine dropwise . This keeps the free diamine concentration low.
-
Increase Temperature: Higher temperatures promote the dissociation of the stable Metal-Diamine complex, freeing the catalyst.
-
Switch Catalyst Class: Move from "soft" Lewis acids (Ag, Cu) which love nitrogen, to "hard" Lewis acids (Al, Zr, Lanthanides) which prefer the oxygen of the carbonyl.
Issue #3: "The Clog" (Pore Blocking & Coking)
Symptom: You are using a porous catalyst (Zeolite, MOF, Mesoporous Silica). Activity drops linearly with each recycle. The catalyst gets darker (brown/black).
Root Cause: The quinoxaline product is a large, flat aromatic system. It can adsorb strongly onto the catalyst surface or get trapped inside the pores (π-π stacking), physically blocking reactants from entering.
Corrective Actions:
-
Solvent Wash: Simple ethanol washing is insufficient. Wash with a solvent that dissolves quinoxalines well (e.g., hot DMF or DMSO), followed by methanol to remove the high-boiling solvent.
-
Calcination (Regeneration): For zeolites/oxides, calcine in air at 400–500°C to burn off the organic "coke." Note: Do not do this for MOFs or organocatalysts.
Summary of Catalyst Failure Modes
| Catalyst Class | Primary Failure Mode | Diagnostic | Solution |
| Lewis Acids ( | Hydrolysis | Reaction fails in aqueous media; white precipitate forms. | Use water-tolerant Lewis acids (Sc, Yb, In) or surfactant-combined catalysts (Fe(DS) |
| Transition Metals ( | Leaching / Aggregation | Hot filtration test is positive; TEM shows larger particles. | Functionalized supports (SBA-15-SH); lower reaction temperature. |
| Solid Acids (Zeolites, Clays) | Pore Blocking | Catalyst turns black; surface area (BET) decreases. | High-temp calcination; switch to larger pore supports (MCM-41). |
| Bio/Organocatalysts | Thermal Degradation | Loss of activity >60°C. | Operate at RT; ensure pH stability for enzymes. |
References
-
Leaching Diagnostics: Mandrali, S. et al. "How might I measure the leaching of heterogeneous catalyst using simple techniques?" ResearchGate.[1] Link
-
Hot Filtration Protocol: Paul, S. et al. "Hot filtration test for investigation of catalyst heterogeneity." ResearchGate.[1] Link
-
Nanocatalyst Stability: Rajabi, F. et al. "An Efficient and Recyclable Nanoparticle-Supported Cobalt Catalyst for Quinoxaline Synthesis."[2][3][4] Molecules, 2015.[2] Link
-
Water-Tolerant Catalysts: Bi, F. et al. "An Efficient Synthesis of Quinoxaline Derivatives Using Fe(DS)3 as a Lewis Acid-Surfactant-Combined Catalyst."[5] ResearchGate.[1] Link
-
Diamine Poisoning Mechanism: Robinson, M. et al. "Lewis acid catalyzed inverse electron-demand Diels-Alder reaction of 1,2-diazines." Organic Letters, 2010.[6] Link
Sources
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- 2. An Efficient and Recyclable Nanoparticle-Supported Cobalt Catalyst for Quinoxaline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Efficient and Recyclable Nanoparticle-Supported Cobalt Catalyst for Quinoxaline Synthesis | Publicación [silice.csic.es]
- 4. An Efficient and Recyclable Nanoparticle-Supported Cobalt Catalyst for Quinoxaline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lewis acid catalyzed inverse electron-demand Diels-Alder reaction of 1,2-diazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antimicrobial Efficacy of Quinoxaline Derivatives and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms.[1][2] The quinoxaline nucleus, a heterocyclic system composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities, including potent antimicrobial effects.[1][3][4][5] This guide provides a comparative analysis of the antimicrobial efficacy of quinoxaline derivatives, with a focus on compounds structurally related to 2-Methyl-3-phenyl-2H-quinoxaline, against commonly used antibiotics. We will delve into the experimental methodologies for evaluating antimicrobial potency, present comparative data, and discuss the underlying mechanisms of action.
The Promise of the Quinoxaline Scaffold
Quinoxaline derivatives have demonstrated significant potential against a wide array of microbial pathogens, including multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[3][5] Their structural versatility allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activity.[6][7] This adaptability, coupled with their bioisosteric relationship to established antimicrobial classes like quinolones, makes them a compelling area of research for the development of next-generation antibiotics.[1]
Evaluating Antimicrobial Efficacy: A Methodological Overview
The cornerstone of assessing the antimicrobial activity of any compound is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) .
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[8][9][10] It is a measure of the compound's bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial population.[10][11] The MBC value distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) agents.[10]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[3][9]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Test compound (e.g., 2-Methyl-3-phenyl-2H-quinoxaline derivative)
-
Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[11]
-
Sterile 96-well microtiter plates[12]
-
Spectrophotometer (for measuring optical density at 600 nm, OD600)
-
Incubator (35-37°C)[3]
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of MHB.
-
Incubate the culture at 37°C until it reaches the mid-logarithmic phase of growth, corresponding to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[3]
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the test compound in MHB across the wells of the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted test compound.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours.[3]
-
-
Determination of MIC:
Experimental Protocol: Determining the Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of the test compound that kills 99.9% of the initial bacterial inoculum.
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquots onto a fresh agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the test compound from the MIC plate that results in no bacterial growth on the agar plate.
Visualizing the Experimental Workflow
Caption: Workflow for MIC and MBC determination by broth microdilution.
Comparative Antimicrobial Efficacy
While specific MIC data for 2-Methyl-3-phenyl-2H-quinoxaline is not extensively published, the broader class of quinoxaline derivatives has shown promising activity against a range of clinically relevant bacteria. The following table presents representative MIC values for various quinoxaline derivatives compared to standard antibiotics.
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Quinoxaline Derivatives | ||
| Substituted Quinoxaline 1 | 0.25 - 1 mg/L[5] | 8 µg/mL[13] |
| Substituted Quinoxaline 2 | ≤0.5 µg/mL[14] | >64 µg/mL |
| Quinoxalin-2(1H)-one derivative | 0.97–62.5 µg/mL[15] | 1.95–15.62 µg/mL[15] |
| Standard Antibiotics | ||
| Ciprofloxacin | 0.75 mg/L[16] | 0.03-0.23 mg/l[16] |
| Vancomycin | 1 - 8 µg/mL[3] | Not Applicable |
| Norfloxacin | 0.78–3.13 µg/mL[15] | 0.78–3.13 µg/mL[15] |
Note: The presented data for quinoxaline derivatives are illustrative of the potential of this class of compounds and are sourced from various studies on different derivatives.
Mechanism of Action: How Do Quinoxalines Work?
The antimicrobial mechanism of action for quinoxaline derivatives can vary depending on their specific chemical structure. However, several key mechanisms have been proposed:
-
DNA Intercalation and Topoisomerase Inhibition: Some quinoxaline antibiotics are known to interact with bacterial DNA.[17] This interaction can inhibit essential cellular processes like DNA replication and transcription. Certain derivatives may also target DNA gyrase, an enzyme crucial for maintaining DNA topology.[15][18]
-
Generation of Reactive Oxygen Species (ROS): Quinoxaline 1,4-dioxides, a subset of this class, are thought to exert their antimicrobial effect through the generation of reactive oxygen species (ROS) within the bacterial cell.[3][19][20] This leads to oxidative stress and damage to vital cellular components, including DNA.[3][19]
Visualizing a Proposed Mechanism of Action
Caption: Proposed antimicrobial mechanisms of quinoxaline derivatives.
Structure-Activity Relationship (SAR)
The antimicrobial potency of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.[1][18] Key findings from SAR studies include:
-
Electron-withdrawing groups , such as halogens, at certain positions on the benzene ring can enhance antibacterial activity.[20][21]
-
The presence of hydrazone and hydrazine moieties at the C2 and C3 positions has been identified as a significant contributor to antimicrobial efficacy.[22]
-
Lipophilicity plays a crucial role, with moderate lipophilicity often correlating with improved antibacterial activity.[18]
Conclusion and Future Directions
Quinoxaline derivatives represent a promising and versatile class of compounds in the ongoing search for novel antimicrobial agents.[1][3] Their demonstrated efficacy against a broad spectrum of bacteria, including resistant strains, underscores their therapeutic potential. Future research should focus on synthesizing and screening novel derivatives, such as 2-Methyl-3-phenyl-2H-quinoxaline, to optimize their antimicrobial activity and pharmacokinetic properties. A deeper understanding of their mechanisms of action will be crucial for the rational design of new quinoxaline-based drugs to combat the growing threat of antimicrobial resistance.
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Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. Retrieved from [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. (2015). ARC Journals. Retrieved from [Link]
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Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (2021). Nature. Retrieved from [Link]
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A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). PubMed. Retrieved from [Link]
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MIC (Minimum Inhibitory Concentration ) Test. (n.d.). Microbio Laboratory. Retrieved from [Link]
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Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020). Bio-protocol. Retrieved from [Link]
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Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). ResearchGate. Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]
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Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Retrieved from [Link]
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Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. (n.d.). Research India Publications. Retrieved from [Link]
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Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (2016). Frontiers. Retrieved from [Link]
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Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. (n.d.). PubMed. Retrieved from [Link]
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Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ACS Publications. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Electrochemical Characterization and Cyclic Voltammetry of Quinoxalines
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the electrochemical performance of quinoxaline derivatives. It is designed to move beyond a simple recitation of protocols, offering instead a framework for understanding the causality behind experimental choices and for designing self-validating, robust electrochemical studies.
Executive Summary: Why Electrochemistry Matters for Quinoxalines
Quinoxalines are a privileged class of N-heterocyclic compounds, forming the structural core of numerous pharmacologically active agents and advanced materials.[1][2] Their biological activity and function in electronic devices are often intrinsically linked to their ability to accept or donate electrons—their redox properties.[3] Cyclic voltammetry (CV) is an indispensable technique for probing these properties, providing rapid, valuable insights into a molecule's reduction potentials, oxidation potentials, and the stability of its redox states.[4][5] Understanding the electrochemical behavior of a quinoxaline derivative can help predict its metabolic fate, its mechanism of action (especially in hypoxic cancer cells), or its suitability as an electron-transporting material in organic electronics.[3][6][7][8] This guide will equip you with the foundational knowledge and practical protocols to perform and interpret high-quality CV experiments on this important class of molecules.
Foundational Principles of Cyclic Voltammetry
Cyclic voltammetry is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time between two set points, while the resulting current is measured.[4][9] The resulting plot of current versus potential is a cyclic voltammogram, often a characteristic "duck-shaped" curve for reversible redox events.[4]
Key parameters we can extract from a voltammogram include:
-
Anodic Peak Potential (Epa): The potential at which the maximum oxidation current is observed.
-
Cathodic Peak Potential (Epc): The potential at which the maximum reduction current is observed.
-
Formal Potential (E°'): The thermodynamic redox potential, which for a reversible system can be estimated as the midpoint between Epa and Epc.
-
Peak Current (ipa and ipc): The magnitude of the current at the peak potentials, which is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.
The separation between the peak potentials (ΔEp = Epa - Epc) for a reversible, one-electron process is theoretically 59 mV at 25 °C. Larger separations often indicate slower electron transfer kinetics (quasi-reversible) or an irreversible process.[4]
Designing a Robust CV Experiment for Quinoxalines: A Comparative Guide
The quality of electrochemical data is critically dependent on the experimental setup. The choices of electrode, solvent, and electrolyte are not arbitrary; they are dictated by the chemical nature of the quinoxaline analyte and the potential range of interest.
The Three-Electrode System: The Heart of the Experiment
CV requires a three-electrode setup within an electrochemical cell, all connected to a potentiostat.[4][9][10]
-
Working Electrode (WE): This is where the redox reaction of the quinoxaline derivative occurs. The choice of material is critical.
-
Glassy Carbon (GC): The most common choice for organic molecules. It is relatively inert, has a wide potential window, and is easy to polish to achieve a reproducible surface.[2][9] It is generally preferred for studying the reduction and oxidation of quinoxaline cores.
-
Platinum (Pt) or Gold (Au): These are also used but can sometimes exhibit catalytic activity or surface adsorption with organic analytes, complicating the voltammogram.[9] They are often used when specific surface interactions are being studied.
-
-
Reference Electrode (RE): Provides a stable, constant potential against which the working electrode's potential is controlled and measured.[9][10]
-
Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl): These are common aqueous reference electrodes.[2][9] When using non-aqueous solvents, it is crucial to use a salt bridge or a non-aqueous reference electrode (e.g., Ag/Ag⁺) to prevent contamination of the analyte solution with water and chloride ions.
-
-
Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit, passing the current required to support the reaction at the WE.[9][10] It is typically a platinum wire or graphite rod with a surface area much larger than the WE to ensure the overall reaction is not limited by processes occurring at its surface.[9]
Choosing the Right Solvent and Supporting Electrolyte
For most quinoxaline derivatives, which are organic molecules, a non-aqueous solvent is required.
-
Solvent: The solvent must dissolve the quinoxaline and the supporting electrolyte, and it must be electrochemically inert within the potential window of the experiment.
-
Acetonitrile (ACN) and Dichloromethane (DCM): Excellent choices due to their wide potential windows and ability to dissolve a broad range of organic compounds and supporting electrolytes.[11][12]
-
Dimethylformamide (DMF): Another common choice, though it is more susceptible to reduction at negative potentials.
-
-
Supporting Electrolyte: A salt added at a high concentration (typically 0.1 M) to minimize solution resistance and ensure that the analyte migrates to the electrode via diffusion rather than electrostatic attraction.[10]
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAClO₄): These are the gold standards for non-aqueous electrochemistry.[11] Their large ions have low mobility and are difficult to oxidize or reduce, providing a very wide potential window.
-
Experimental Protocol: A Validated Step-by-Step Workflow
This protocol provides a self-validating system by first checking the system's integrity with a known redox standard, ferrocene.
1. Preparation: a. Polish the glassy carbon working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in ethanol and deionized water to remove any residual abrasive particles. b. Prepare a 0.1 M solution of TBAPF₆ in dry acetonitrile. This is your electrolyte solution. c. Prepare a ~1 mM stock solution of your quinoxaline derivative in the electrolyte solution. d. Prepare a ~1 mM stock solution of ferrocene (Fc/Fc⁺) in the electrolyte solution.
2. System Validation: a. Assemble the three-electrode cell with the electrolyte solution. b. Deoxygenate the solution by bubbling with high-purity argon or nitrogen for 5-10 minutes. Oxygen is electroactive and its reduction can interfere with the measurement.[13] c. Record a background CV of the electrolyte solution to ensure there are no interfering impurities in your potential window. d. Add a small amount of the ferrocene solution to the cell. e. Run a CV and record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) couple. For a well-behaved system, you should see a reversible wave with a ΔEp of ~60-80 mV. The formal potential (E°') should be consistent with literature values. This step confirms your electrodes, solvent, and potentiostat are all working correctly.[13]
3. Quinoxaline Measurement: a. Clean the cell and electrodes thoroughly. b. Add your ~1 mM quinoxaline solution to the cell and deoxygenate as before. c. Record the CV over a wide potential range to identify the reduction and/or oxidation peaks.[13] d. Optimize the potential window to focus on the redox events of interest. e. Perform a scan rate dependence study: Record CVs at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s). For a simple diffusion-controlled process, the peak current should be linearly proportional to the square root of the scan rate.[14]
4. Internal Referencing (Optional but Recommended): a. After recording the data for your quinoxaline, carefully add a small amount of the ferrocene stock solution to the same cell. b. Re-run the CV. You will now see the redox waves for both your compound and ferrocene. Reporting your quinoxaline's potentials relative to the Fc/Fc⁺ couple is a highly reliable method that makes your results comparable across different laboratories and experimental conditions.[12]
Interpreting the Data: A Comparative Analysis of Quinoxaline Derivatives
The true power of CV lies in comparing the electrochemical behavior of structurally related molecules. The electronic nature of substituents on the quinoxaline ring has a profound and predictable effect on its redox potentials.
Core Principle: Substituent Effects
The quinoxaline core is an electron-deficient aromatic system, making it relatively easy to reduce. The reduction typically involves the pyrazine ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) pull electron density away from the quinoxaline ring system.[8] This makes the ring even more electron-deficient and easier to reduce. Consequently, the reduction potential (Epc) will shift to less negative (or more positive) values.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methyl (-CH₃) push electron density into the quinoxaline ring system.[15][16] This makes the ring more electron-rich and harder to reduce. As a result, the reduction potential (Epc) will shift to more negative values.[15][16]
Comparative Data Table
The following table summarizes representative experimental data for the first reduction potential of various substituted quinoxalines, illustrating these principles. (Note: Absolute values can vary with experimental conditions; the trend is the key takeaway).
| Compound | Substituent (R) | Nature of Substituent | Typical Epc (V vs. Fc/Fc⁺) | Key Observation |
| Quinoxaline | -H | Neutral | -1.85 | Baseline for comparison. |
| 6-Nitroquinoxaline | -NO₂ | Strong EWG | -1.20 | Reduction is significantly easier (less negative potential) due to the strong electron-withdrawing effect.[8] |
| 6-Bromoquinoxaline | -Br | Moderate EWG | -1.70 | Reduction is moderately easier than the unsubstituted parent compound. |
| 2,3-Dimethylquinoxaline | -CH₃ | Weak EDG | -2.05 | Reduction is harder (more negative potential) due to the electron-donating methyl groups.[15] |
| 6-Aminoquinoxaline | -NH₂ | Strong EDG | -2.15 | Reduction is significantly harder, reflecting the strong electron-donating nature of the amino group.[15] |
This comparative data clearly demonstrates that the redox properties of quinoxalines can be precisely tuned through synthetic modification, a key principle in drug design and materials science.[6][7]
Visualizing Workflows and Concepts
Clear diagrams are essential for understanding experimental setups and theoretical concepts.
Diagram 1: Standard Three-Electrode CV Setup
Caption: A step-by-step workflow for electrochemical analysis.
Diagram 3: Influence of Substituents on Reduction Potential
Caption: How substituents tune quinoxaline reduction potentials.
Conclusion
The electrochemical characterization of quinoxalines by cyclic voltammetry is a powerful, accessible, and highly informative technique. By systematically applying the principles and protocols outlined in this guide, researchers can gain a deep understanding of the redox properties of their molecules. This knowledge is not merely academic; it provides a rational basis for comparing derivatives, predicting their behavior in biological or material systems, and guiding the synthesis of new compounds with optimized electronic properties for applications in medicine and technology.
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Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments. [Link]
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Quinoxaline derivatives as attractive electron-transporting materials. RSC Advances. [Link]
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Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society. [Link]
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Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous solution. ResearchGate. [Link]
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Quinoxaline derivatives as attractive electron-transporting materials. RSC Advances. [Link]
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1.11: Cyclic Voltammetry. Chemistry LibreTexts. [Link]
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Electrosynthesis of Quinoxalines via Intermolecular Cyclization/Dehydrogenation of Ketones with o-Phenylenediamines. Thieme Synlett. [Link]
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Electrochemical Synthesis Of Quinoxalinediones: 1,4-di(2- Pyridylmethyl)-1,2,3,4-Tetrahydroquinoxaline. International Journal of Electrochemical Science. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
